4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a sulfonamide group, which is known for its role in various pharmacological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide affects the cell cycle progression pathway . The downstream effects include a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is a significant reduction in cell proliferation . This is achieved through the induction of apoptosis within cells .
Future Directions
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes and proteins, notably the cyclin-dependent kinases (CDKs) . CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer . The interaction between 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide and CDKs is of particular interest due to the potential therapeutic applications .
Cellular Effects
4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide has been shown to significantly inhibit the growth of various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzyme activity . Specifically, it has been found to inhibit CDK2, a kinase responsible for phosphorylation of key components for cell proliferation .
Temporal Effects in Laboratory Settings
Over time, the effects of 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide on cellular function have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide vary with different dosages in animal models
Preparation Methods
The synthesis of 4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-methylphenylhydrazine with a suitable pyrimidine precursor under specific conditions.
Introduction of the aminoethyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with an appropriate ethylamine derivative.
Sulfonamide formation: The final step involves the reaction of the aminoethyl intermediate with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, but may differ in their substituents and overall properties.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their pharmacological activities, and the presence of different substituents can lead to variations in their biological effects.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
4-[2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-14-3-2-4-16(11-14)26-20-18(12-25-26)19(23-13-24-20)22-10-9-15-5-7-17(8-6-15)29(21,27)28/h2-8,11-13H,9-10H2,1H3,(H2,21,27,28)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLKRBRPNIYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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